Product packaging for 3-Chloro-2-nitropyridine(Cat. No.:CAS No. 54231-32-2)

3-Chloro-2-nitropyridine

Cat. No.: B1348776
CAS No.: 54231-32-2
M. Wt: 158.54 g/mol
InChI Key: PSGASDJUCYTRAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Pyridine (B92270) Derivatives in Organic and Medicinal Chemistry

Pyridine and its derivatives are fundamental to numerous areas of chemical science. sciencepublishinggroup.comnih.gov Their utility stems from their distinct electronic properties and their ability to participate in a wide range of chemical reactions. nih.gov

The pyridine ring is a common feature in many pharmaceutical compounds and is considered a "privileged scaffold" in medicinal chemistry. pharmablock.comrsc.orgnih.gov This means that the pyridine structure is frequently found in molecules that exhibit biological activity. rsc.orgnih.gov Its presence can influence a drug's properties, such as its ability to bind to a biological target and its solubility. pharmablock.comajrconline.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which can be crucial for a drug's interaction with proteins and enzymes. pharmablock.com A significant number of FDA-approved drugs contain a pyridine ring, highlighting its importance in the development of new medicines. pharmablock.comrsc.orglifechemicals.com

Examples of well-known drugs containing a pyridine moiety include:

Nevirapine: An antiviral medication used to treat HIV. pharmablock.com

Apalutamide: A treatment for prostate cancer. pharmablock.com

Ivosidenib: A drug used for certain types of leukemia. pharmablock.com

Beyond medicine, pyridine derivatives are integral to material science and catalysis. nih.govnumberanalytics.com They are used in the creation of polymers, dyes, and other advanced materials. numberanalytics.com In the field of catalysis, pyridines can act as ligands, which are molecules that bind to a central metal atom to form a catalyst. numberanalytics.comresearchgate.net These catalysts can be used to speed up a wide variety of chemical reactions. beilstein-journals.org The versatility of pyridine also extends to its use as a solvent in various chemical processes. numberanalytics.com

Overview of Nitropyridines as Precursors to Bioactive Molecules

Nitropyridines, which are pyridine rings substituted with a nitro group (-NO2), are valuable precursors in the synthesis of biologically active molecules. mdpi.comnih.govcncb.ac.cn The nitro group is strongly electron-withdrawing, which influences the reactivity of the pyridine ring. mdpi.com This electronic effect makes nitropyridines susceptible to certain types of chemical reactions, allowing chemists to modify the molecule and build more complex structures. mdpi.com The nitro group itself can also be chemically transformed into other functional groups, such as an amino group (-NH2), further expanding the synthetic possibilities. mdpi.com This versatility makes nitropyridines important intermediates in the production of compounds with potential applications as antitumor, antiviral, and anti-neurodegenerative agents. mdpi.comconsensus.app

Specific Research Focus: 3-Chloro-2-nitropyridine as a Key Intermediate

Among the various nitropyridines, this compound has garnered significant attention as a key intermediate in several synthetic pathways. Its specific arrangement of a chlorine atom at the 3-position and a nitro group at the 2-position of the pyridine ring makes it a highly versatile building block.

The unique structure of this compound makes it a valuable starting material for the synthesis of a range of pharmaceutical compounds. chembk.com The electron-withdrawing nature of the nitro group activates the chlorine atom for nucleophilic substitution reactions. This allows for the introduction of various other functional groups at the 3-position, a crucial step in building the complex molecular architectures of many drugs. It is used in the synthesis of compounds that are investigated for the treatment of conditions like osteoarthritis and in the development of novel anti-cancer agents. chembk.com

The utility of this compound extends beyond pharmaceuticals into the agrochemical and specialty chemical sectors. It serves as a precursor for the synthesis of herbicides and pesticides. netascientific.comnbinno.com The reactivity of the molecule allows for the creation of compounds designed to target specific biological pathways in weeds and pests. nbinno.com In the realm of specialty chemicals, it is used in the production of dyes and materials for organic electroluminescence. chembk.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3ClN2O2 B1348776 3-Chloro-2-nitropyridine CAS No. 54231-32-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-2-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O2/c6-4-2-1-3-7-5(4)8(9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGASDJUCYTRAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50339256
Record name 3-Chloro-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50339256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54231-32-2
Record name 3-Chloro-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50339256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-2-nitropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies for 3 Chloro 2 Nitropyridine

Established Synthetic Pathways

Traditional synthesis of 3-chloro-2-nitropyridine often involves a three-step process starting from 2-pyridone. This pathway includes nitration, N-alkylation to protect the nitrogen atom, and a final chlorination with simultaneous dealkylation. An alternative established method involves the diazotization of 3-amino-2-nitropyridine (B78374), which has been adapted for continuous flow systems.

Nitration of 2-Pyridone to 3-Nitro-2-pyridone

The initial step in the primary established pathway is the nitration of 2-pyridone. This electrophilic substitution reaction introduces a nitro group onto the pyridine (B92270) ring. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid. The nitration of 2-pyridone can yield both 3-nitro-2-pyridone and 5-nitro-2-pyridone. semanticscholar.org The reaction conditions, particularly the acidity of the medium, can influence the ratio of these isomers. semanticscholar.org In lower acidity environments, the 3-nitro derivative is the major product, while higher acidity favors the formation of the 5-nitro compound. semanticscholar.org Another method involves dissolving 2-hydroxypyridine (B17775) in pyridine and adding nitric acid while cooling the reaction in an ice bath. google.com

N-Alkylation of 3-Nitro-2-pyridone to N-Alkyl-3-nitro-2-pyridone

To prevent side reactions at the nitrogen atom in the subsequent chlorination step, a protective alkyl group is introduced. This is achieved through the N-alkylation of 3-nitro-2-pyridone. google.com The reaction of 2-pyridones with various alkylating agents like alkyl halides under basic conditions is a common method. mdpi.com However, this reaction can present challenges with regioselectivity, as O-alkylation can occur, leading to the formation of 2-alkoxy-pyridines. mdpi.comnih.govresearchgate.net The choice of base, solvent, and reaction conditions is crucial to favor the desired N-alkylation product. researchgate.net For instance, using alkyl iodide with a suitable base can yield N-alkyl-3-nitro-2-pyridone. google.com

Table 1: N-Alkylation of 2-Pyridones - Reaction Conditions and Selectivity

Alkylating Agent Base Solvent N-/O-Alkylation Ratio Reference
Benzyl (B1604629) Halides CsF DMF Up to 13:1 researchgate.net
Primary Alkyl Halides i-Pr2NEt Water (with Tween 20) >6:1 researchgate.net
Secondary Alkyl Halides i-Pr2NEt Water (with Tween 20) >2.4:1 researchgate.net
Alkyl Halides Tetra-alkyl ammonium (B1175870) fluoride Acetonitrile (B52724) or THF High N-selectivity google.com

Chlorination and Dealkylation of N-Alkyl-3-nitro-2-pyridone

The final step in this pathway is the conversion of N-alkyl-3-nitro-2-pyridone to this compound. This transformation is accomplished by treating the N-alkylated intermediate with a chlorinating agent. google.com Reagents such as triphosgene (B27547) are used, which facilitate both the chlorination at the 2-position and the removal of the N-alkyl protecting group, a process known as dealkylation. google.comnih.gov The reaction is typically conducted at elevated temperatures, in the range of 90 °C to 130 °C. google.com Following the reaction, a workup with an alkaline solution and subsequent steam distillation yields the final product. google.com

Synthesis from 3-Amino-2-nitropyridine via Continuous Flow Reaction

An alternative established route involves the synthesis from 3-amino-2-nitropyridine. This method utilizes a diazotization reaction, a standard transformation for converting an amino group into a good leaving group (a diazonium salt), which is then substituted by a chloride ion. This process has been adapted for continuous flow manufacturing, a modern technique that offers advantages in terms of safety, consistency, and scalability over traditional batch processing.

Novel and Optimized Synthetic Strategies

Research into the synthesis of this compound has also focused on developing more efficient and direct methods. These novel strategies aim to reduce the number of steps, improve atom economy, and utilize alternative reaction mechanisms.

Decarboxylation Halogenation Reactions

A promising novel strategy involves decarboxylative halogenation. pku.edu.cnnih.gov This type of reaction, often referred to as a Hunsdiecker-type reaction, allows for the direct conversion of a carboxylic acid to an aryl halide. pku.edu.cnosti.gov In the context of this compound synthesis, this would likely involve a suitable nitropyridine carboxylic acid precursor. The reaction proceeds via a radical pathway, where the carboxylic acid group is replaced by a halogen atom with the concurrent loss of carbon dioxide. pku.edu.cnnih.gov Recent advancements have led to catalytic methods that can accommodate a wide range of (hetero)aryl carboxylic acids, using copper catalysts and light irradiation to promote the transformation. osti.gov These methods offer a more direct route to aryl halides, potentially reducing the number of synthetic steps required compared to traditional pathways. nih.govosti.gov

Palladium-Catalyzed Coupling Reactions for Chloropyridines

Palladium-catalyzed cross-coupling reactions represent a powerful tool for forming carbon-carbon and carbon-nitrogen bonds, and their application to chloropyridines like this compound has become indispensable in synthetic chemistry. libretexts.orgnih.gov These reactions allow for the introduction of a wide array of substituents onto the pyridine ring. The Buchwald-Hartwig amination, for instance, is a prominent method for constructing aryl amines by coupling aryl halides with primary or secondary amines in the presence of a palladium catalyst and a base. libretexts.org

The effectiveness of these coupling reactions often depends on the choice of ligands, which stabilize the palladium catalyst and facilitate the catalytic cycle. For the C,N-cross coupling of 3-halo-2-aminopyridines (a derivative of this compound), specific catalysts like RuPhos- and BrettPhos-precatalysts have been identified as highly efficient. nih.gov The use of specialized phosphine (B1218219) ligands is often critical to the success of these transformations. libretexts.org While the nitro group in this compound can present challenges, palladium catalysts with novel N-heterocyclic carbene (aNHC) ligands, such as triazolopyridinylidene, have shown the ability to activate C–Cl and even C–NO2 bonds, expanding the scope of possible transformations. chemrxiv.org

The general mechanism for these reactions, such as the Stille or Suzuki reactions for C-C bond formation or Buchwald-Hartwig for C-N bonds, typically begins with the oxidative addition of the chloropyridine to a Pd(0) species. libretexts.orgccspublishing.org.cn This is followed by transmetallation (for Suzuki/Stille) or coordination of the amine and deprotonation (for Buchwald-Hartwig), and concludes with reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org

Below is a table summarizing typical conditions for palladium-catalyzed amination reactions involving chloro-substituted heteroaromatic compounds.

ComponentExample ConditionRole in Reaction
Aryl Halide This compoundSubstrate for oxidative addition
Coupling Partner Primary or Secondary AmineNucleophile
Catalyst Pd2(dba)3 or Pd-aNHC complexFacilitates the coupling reaction
Ligand R-BINAP, BrettPhos, RuPhosStabilizes catalyst, promotes key steps
Base K2CO3, Cs2CO3, LiHMDSActivates the nucleophile
Solvent Toluene, AcetonitrileReaction medium

This table presents a generalized summary of conditions; specific substrates may require significant optimization.

Microwave-Assisted Solvent-Free Amination of Halopyridines

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and improving yields, often under solvent-free conditions, which aligns with the principles of green chemistry. derpharmachemica.com For the amination of halopyridines, such as the reaction of 2-chloro-3-nitropyridine (B167233) with anilines, microwave irradiation provides a rapid and efficient method for nucleophilic aromatic substitution (SNAr). chemrxiv.org

In a typical solvent-free microwave-assisted procedure, the reactants (e.g., a halopyridine and an amine) are mixed, sometimes with a catalytic amount of an ionic liquid or a solid support like TiO2, and irradiated in a dedicated microwave reactor. derpharmachemica.commdpi.com The microwave energy directly heats the reactants, leading to a significant reduction in reaction time compared to conventional heating methods—often from hours to minutes or even seconds. derpharmachemica.commdpi.com For instance, the reaction between 2-chloro-3-nitropyridine and aniline (B41778), which is the first step in synthesizing certain pyrido[2,3-d]imidazole derivatives, occurs readily when the mixture is heated under microwave irradiation. chemrxiv.org

The benefits of this approach include:

Reduced Reaction Time: Dramatically shorter synthesis times. derpharmachemica.com

Improved Yields: Often results in higher product yields.

Energy Efficiency: Direct heating of reactants is more energy-efficient.

Environmental Benefits: The absence of a solvent reduces waste and environmental impact.

The table below illustrates the efficiency of microwave-assisted synthesis compared to conventional methods for related heterocyclic preparations.

MethodReaction TimeConditionsProduct Yield
Conventional Heating Several hours to daysReflux in solventModerate to Good
Microwave Irradiation Seconds to minutesSolvent-free or minimal solventGood to Excellent

Data is representative of typical improvements seen in microwave-assisted synthesis. derpharmachemica.com

Regioselectivity and Stereoselectivity in Synthesis

Controlling the precise placement and spatial orientation of functional groups is a fundamental challenge in chemical synthesis. In the synthesis and functionalization of this compound, regioselectivity (control of position) and stereoselectivity (control of 3D arrangement) are critical for obtaining the desired isomer.

Control of Chlorination Position

The regioselectivity of chlorination on a pyridine ring is governed by the electronic properties of the substituents already present. Direct chlorination of pyridine itself often leads to a mixture of products and can be inefficient. google.com However, pre-existing groups on the ring direct the position of incoming electrophiles or nucleophiles. For the synthesis of specifically substituted chloropyridines, indirect methods or the use of specialized reagents are often employed to achieve high regioselectivity.

For example, in the halogenation of 2-aminopyridines, reagents like Selectfluor in the presence of LiCl can achieve highly regioselective chlorination. researchgate.net The directing effect of the amino group, combined with the specific reagent system, allows for precise control over which position is chlorinated. The reactivity and selectivity of chlorination are often lower than bromination, which can be a disadvantage. libretexts.orgmasterorganicchemistry.com Chlorine radicals are highly reactive and less discriminating between primary, secondary, and tertiary C-H bonds, whereas the less reactive bromine radical is more selective for the most stable radical intermediate position. libretexts.orgmasterorganicchemistry.com

To improve the efficiency and control of industrial chlorination processes for pyridine derivatives, specialized reactors have been designed. These reactors may feature unique gas distribution systems and specific types of stirrers to ensure sufficient contact between the chlorine gas and the substrate, thereby increasing the utilization of chlorine to over 98% and reducing waste. google.comgoogle.com

Formation of trans-Diarylethenes in Related Syntheses

Diarylethenes are a class of photochromic compounds that can be synthesized using palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. While this compound itself is not a direct precursor in typical diarylethene syntheses, related halogenated heterocycles are key building blocks. The stereoselectivity of the double bond connecting the two aryl units is a crucial aspect of their synthesis.

In Suzuki-type cross-coupling reactions used to form ethene bridges between aromatic rings, the stereochemistry of the final product is often controlled by the starting materials and reaction conditions. To form trans-diarylethenes, a common strategy involves the coupling of a vinylboronic ester with a haloarene. The trans configuration is generally more thermodynamically stable than the cis configuration, and reaction conditions can be optimized to favor its formation. For example, the synthesis of diarylethenes bearing terpyridine units has been achieved through Suzuki coupling of a diiodo-photoswitch with a terpyridinyl boronic ester. nih.gov The palladium-catalyzed reaction facilitates the formation of the C-C bond, leading to the desired diarylethene structure. The inherent preference for the trans isomer due to steric hindrance often drives the selectivity of the reaction.

Chemical Reactivity and Transformation of 3 Chloro 2 Nitropyridine

Nucleophilic Substitution Reactions

3-Chloro-2-nitropyridine is a versatile substrate for nucleophilic substitution reactions. The presence of the electron-withdrawing nitro group at the 2-position activates the pyridine (B92270) ring towards nucleophilic attack, particularly at the carbon atom bearing the chlorine atom. This enhanced reactivity allows for the synthesis of a wide array of substituted pyridine derivatives.

The reaction of this compound with various amines is a common method for the synthesis of aminopyridine derivatives. The nucleophilic amine attacks the carbon atom attached to the chlorine, leading to the displacement of the chloride ion and the formation of a new carbon-nitrogen bond.

The reaction of 2,6-dichloro-3-nitropyridine (B41883) with aniline (B41778) can lead to the formation of 2,6-bis-anilino-3-nitropyridines. rsc.org By controlling the stoichiometry and reaction conditions, it is possible to achieve monosubstitution, yielding 2-anilino-6-chloro-3-nitropyridine. Further reaction with a different aniline derivative can then produce unsymmetrically substituted 2,6-bis-anilino-3-nitropyridines. rsc.org The reaction of this compound with aniline would be expected to proceed in a similar manner to afford 2-anilino-3-nitropyridine. The electron-withdrawing nitro group at the 2-position facilitates the nucleophilic aromatic substitution of the chlorine atom at the adjacent 3-position.

Reactant 1Reactant 2ProductReference
2,6-dichloro-3-nitropyridineAniline2,6-bis-anilino-3-nitropyridine rsc.org

The synthesis of 2-amino-3-chloropyridine (B188170) can be achieved from this compound through a reduction of the nitro group. guidechem.com This transformation is typically carried out using reducing agents such as stannous chloride or through catalytic hydrogenation. guidechem.com The nitro group is selectively reduced to an amino group, leaving the chloro substituent intact.

Another related reaction is the synthesis of 2-amino-3-nitropyridine, which can be prepared by the reaction of 2-chloro-3-nitropyridine (B167233) with ammonia. nbinno.com In this case, the chlorine atom is displaced by the amino group via a nucleophilic aromatic substitution reaction.

Starting MaterialReagent(s)ProductReaction TypeReference
2-chloro-3-nitropyridineStannous chloride or Catalytic hydrogenation2-chloro-3-aminopyridineReduction guidechem.com
2-chloro-3-nitropyridineAmmonia2-amino-3-nitropyridineNucleophilic Aromatic Substitution nbinno.com

This compound is a key starting material for the synthesis of potent urease inhibitors. nih.govresearchgate.net The reaction of 2-chloro-3-nitropyridine with an excess of piperazine (B1678402) in a suitable solvent like acetonitrile (B52724) under reflux conditions yields 1-(3-nitropyridin-2-yl)piperazine. nih.govnih.gov The nitro group at the 3-position activates the 2-position for nucleophilic attack by the nitrogen atom of piperazine. nih.gov The resulting pyridinylpiperazine can be further functionalized to produce a variety of derivatives with significant urease inhibitory activity. nih.govresearchgate.net

Reactant 1Reactant 2SolventProductApplicationReferences
2-chloro-3-nitropyridinePiperazineAcetonitrile1-(3-nitropyridin-2-yl)piperazineUrease Inhibitors nih.govresearchgate.netnih.gov

In certain 2-substituted-3-nitropyridines, the nitro group can be selectively substituted by sulfur nucleophiles. nih.gov For instance, the reaction of 2-methyl- and 2-(2-arylvinyl)-3-nitropyridines with thiols can lead to the displacement of the 3-nitro group. nih.gov This reactivity highlights that under specific conditions, the nitro group can act as a leaving group in nucleophilic aromatic substitution reactions, particularly when activated by other substituents on the pyridine ring. The strong nucleophilicity of thiols plays a crucial role in this transformation. nih.govresearchgate.net

The reaction of 2-chloro-3-nitropyridine with hydroxide (B78521) ions can lead to a ring-opening reaction. acs.orgcdnsciencepub.comresearchgate.net This process is initiated by the nucleophilic addition of the hydroxide ion to the pyridine ring, followed by ring opening to form an open-chain intermediate. acs.org Studies have shown that the initially formed intermediate is a pseudo-cis form, as predicted by the SN(ANRORC) mechanism (Addition of Nucleophile, Ring Opening, and Ring Closure). acs.orgresearchgate.net However, this initial intermediate is unstable and isomerizes to a more stable pseudo-trans form. acs.org This isomerization to the pseudo-trans geometry prevents the subsequent ring-closing reaction that is observed with the related compound, 2-chloro-5-nitropyridine (B43025). acs.org

ReactantReagentKey ObservationMechanismReferences
2-chloro-3-nitropyridineHydroxide ionFormation of a stable pseudo-trans ring-opened intermediateSN(ANRORC) followed by isomerization acs.orgcdnsciencepub.comresearchgate.net
2-chloro-5-nitropyridineHydroxide ionRing-opening followed by ring-closure to form 2-hydroxy-5-nitropyridineSN(ANRORC) acs.orgcdnsciencepub.com

Ring-Opening Reactions with Hydroxide Ion

Reduction Reactions of the Nitro Group

The reduction of the nitro group in this compound is a pivotal transformation, providing a synthetic route to valuable amino-pyridine derivatives. This conversion can be achieved through various methods, including catalytic hydrogenation and metal-free reduction systems.

A primary product of the reduction of this compound is 2-chloro-3-aminopyridine. google.com This transformation is a key step in the synthesis of more complex heterocyclic compounds and is achieved by selectively reducing the nitro group while preserving the chloro substituent. google.comgoogle.com

Bimetallic catalysts, particularly those containing palladium, are effective for the selective hydrogenation of nitroarenes. The addition of a second metal, such as iron, to a palladium catalyst supported on titanium dioxide (TiO₂) can enhance activity and selectivity. scirp.org Palladium possesses a unique ability to absorb large volumes of hydrogen, providing active sites for the hydrogenation reaction. scirp.org

While specific kinetic data for this compound is not available, studies on the structurally analogous compound 3-chloro-4-fluoronitrobenzene (B104753) using a Pd-Fe/TiO₂ catalyst provide insight into the reaction kinetics. academax.com The findings from this analogous reaction are summarized below.

Table 1: Kinetic Parameters for the Hydrogenation of an Analogous Halogenated Nitroaromatic Compound

Parameter Value Source
Reactant 3-Chloro-4-fluoronitrobenzene academax.com
Catalyst Pd-Fe/TiO₂ academax.com
Reaction Order First order academax.com
Activation Energy (Ea) 19,959.4 J/mol academax.com

| Frequency Factor (A) | 56.79 | academax.com |

This data is for the hydrogenation of 3-chloro-4-fluoronitrobenzene and serves as an illustrative example of the kinetics for this type of reaction. academax.com

An alternative, metal-free approach for the reduction of aromatic nitro compounds utilizes tetrahydroxydiboron (B82485) (B₂(OH)₄). nih.govorganic-chemistry.org This method offers a rapid and highly chemoselective pathway to synthesize aromatic amines under mild conditions, often at room temperature and using water as a solvent. nih.govorganic-chemistry.orgorganic-chemistry.org

A key advantage of this system is its excellent functional group tolerance. Sensitive groups, including halogens like the chloro group in this compound, are preserved during the reduction of the nitro group. nih.govorganic-chemistry.org The reaction can be completed in as little as five minutes at room temperature when organocatalyzed by 4,4'-bipyridine (B149096). nih.govresearchgate.net This approach avoids the use of transition-metal catalysts and harsh reagents, aligning with the principles of sustainable chemistry. organic-chemistry.org

Table 2: Features of Metal-Free Nitro Group Reduction with Tetrahydroxydiboron

Feature Description Source(s)
Reagent Tetrahydroxydiboron [B₂(OH)₄] nih.govorganic-chemistry.org
Conditions Mild; often room temperature or 80°C in water nih.govorganic-chemistry.org
Reaction Time Rapid, can be as short as 5 minutes nih.gov
Selectivity Highly chemoselective for the nitro group nih.gov
Functional Group Tolerance Excellent; tolerates halogens, carbonyls, vinyl, and ethynyl (B1212043) groups nih.govorganic-chemistry.org

| Environmental Impact | Metal-free, often uses water as a solvent | organic-chemistry.org |

Conversion to Amino-pyridines

Stannous Chloride Reduction

Stannous chloride (tin(II) chloride, SnCl₂) is a classical reagent used for the reduction of aromatic nitro compounds to their corresponding anilines. acsgcipr.orgsemanticscholar.org This method is often chosen over catalytic hydrogenation when other functional groups that are sensitive to hydrogenation are present in the molecule. acsgcipr.org The reaction mechanism involves an electron transfer from the Sn(II) salt, followed by protonation from a source such as water, an alcohol, or an acid. acsgcipr.org

The reduction of a substituted nitrobenzene, 4-benzyloxy-3-chloronitrobenzene, using stannous chloride demonstrates the reagent's utility in providing the corresponding aniline in high yield without affecting other sensitive groups like the benzyl (B1604629) ether or the chloro substituent. semanticscholar.org This process is noted for its mild reaction conditions and suitability for large-scale synthesis. semanticscholar.org While this specific substrate is not this compound, the reaction highlights the chemoselectivity of SnCl₂, which is crucial for molecules containing halogen substituents. The primary drawback of this methodology is its poor atom economy, as it generates stoichiometric amounts of tin(IV) salt by-products. acsgcipr.org Quenching the reaction can also lead to the formation of hydrated tin oxides, which can be challenging to remove from the product. acsgcipr.org

Table 1: Stannous Chloride Reduction of a Halogenated Nitroarene

Selective Reduction of Nitroarene Functional Groups

The selective reduction of the nitro group in halogenated nitroarenes is a critical transformation, as the resulting halogenated anilines are valuable intermediates in the synthesis of pharmaceuticals, dyes, and agricultural chemicals. unimi.it A significant challenge is to reduce the nitro group while preventing dehalogenation. unimi.it

Catalytic transfer hydrogenation has emerged as a preferred method over direct hydrogenation with H₂ gas due to safety and selectivity. unimi.ittcichemicals.com This technique uses a hydrogen donor in conjunction with a metal catalyst. One highly effective system employs palladium on carbon (Pd/C) with hydrazine (B178648) hydrate (B1144303) (NH₂NH₂·H₂O) as the hydrogen source. unimi.it This method has been successfully applied to a wide range of halogenated nitroarenes, including those with bromo, chloro, and iodo substituents, affording the corresponding anilines in good yields with high chemoselectivity. unimi.it The reaction conditions are typically mild, and the heterogeneous catalyst can be recovered and reused. unimi.it

Other catalytic systems have also been developed to tolerate various functional groups. For instance, platinum nanoparticles supported on carbon nanofibers have shown high efficiency in the selective reduction of functionalized nitroarenes, tolerating halogens, carbonyls, and olefins. mit.edu Similarly, iron-based catalysts have been employed for the reduction of nitroarenes in the presence of sensitive groups like esters, amides, and bromo substituents. mit.edu The choice of catalyst and reaction conditions is paramount to achieving high selectivity for the nitro group reduction without affecting other functionalities within the molecule. mit.eduuvic.ca

Table 2: Examples of Selective Reduction of Functionalized Nitroarenes

Cross-Coupling Reactions and Palladium-Catalyzed Processes

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. berkeley.edunih.gov Aryl halides like this compound are common substrates in these reactions. The catalytic cycle for these transformations typically begins with the oxidative addition of the aryl halide to a palladium(0) complex.

Oxidative Addition to Palladium

Oxidative addition is the initial and often rate-limiting step in many palladium-catalyzed cross-coupling reactions. In this step, a low-valent palladium(0) complex reacts with an aryl halide (Ar-X), such as this compound, to form a new palladium(II) species. This process involves the cleavage of the carbon-halogen bond and the formation of new palladium-carbon and palladium-halogen bonds. nih.gov

The reactivity of aryl halides in oxidative addition generally follows the order Ar-I > Ar-Br > Ar-Cl > Ar-F. The reaction mechanism can vary depending on the specific halide and the ligands attached to the palladium center. For instance, studies on a bisphosphine palladium(0) complex showed that iodobenzene (B50100) adds via an associative displacement of a ligand, while bromobenzene (B47551) and chlorobenzene (B131634) react through pathways involving phosphine (B1218219) dissociation. The choice of phosphine ligands significantly influences the energetics and mechanism of the oxidative addition process. While traditionally Pd(PR₃)₂ complexes were considered the active catalysts, more recent research suggests that monoligated Pd(PR₃) species may be responsible for the oxidative addition of less reactive aryl halides like aryl chlorides.

Applications in C-N Bond Formation

Palladium-catalyzed reactions are widely used for the formation of C-N bonds, with the Buchwald-Hartwig amination being a prominent example. berkeley.edu This reaction couples an amine with an aryl halide in the presence of a palladium catalyst and a base. berkeley.edu This methodology can be applied to construct nitrogen-containing aromatic and heteroaromatic compounds. berkeley.edu

In the context of this compound, the chloro substituent can serve as the leaving group in such a cross-coupling reaction. The process would involve the oxidative addition of the C-Cl bond of this compound to a Pd(0) catalyst. The resulting arylpalladium(II) complex would then react with an amine in a subsequent step of the catalytic cycle to form the new C-N bond, yielding a 3-amino-2-nitropyridine (B78374) derivative. The development of specialized ligands has been crucial in expanding the scope of these reactions to include less reactive aryl chlorides.

Table 3: Chemical Compounds Mentioned

Applications in Advanced Organic and Medicinal Chemistry

Pharmaceutical and Drug Discovery

The structural attributes of 3-chloro-2-nitropyridine make it a valuable precursor for the synthesis of numerous pharmaceutical compounds. The electron-withdrawing nature of the nitro group and the pyridine (B92270) nitrogen activates the chlorine atom for nucleophilic substitution, while the nitro group itself can be readily reduced to an amino group, opening up further avenues for chemical modification.

Synthesis of Drug Intermediates

This compound is a crucial starting material for the synthesis of 2-chloro-3-aminopyridine, a pivotal intermediate in the production of several classes of drugs. The conversion is typically achieved through a straightforward reduction of the nitro group, a reaction that can be accomplished using various reducing agents. This transformation provides a key scaffold for the subsequent construction of more complex pharmaceutical molecules. google.com

Pirenzepine (B46924), a selective M1 muscarinic acetylcholine receptor antagonist, is used for the treatment of peptic ulcers. The synthesis of a key intermediate for Pirenzepine can be initiated from 2-chloro-3-aminopyridine, which is directly derived from this compound. The synthesis involves the reaction of 2-chloro-3-aminopyridine with a suitable benzoyl chloride derivative to form an amide, which then undergoes an intramolecular cyclization to yield the tricyclic core of Pirenzepine.

A common synthetic route involves the preparation of 2-chloro-3-aminopyridine from 3-aminopyridine, but the synthesis from this compound offers an alternative pathway. google.com The reduction of this compound provides 2-chloro-3-aminopyridine, which is a more direct precursor for the subsequent steps in the Pirenzepine synthesis.

Table 1: Key Intermediates in Pirenzepine Synthesis

Compound NameRole in SynthesisStarting Material
This compoundPrecursor to the key intermediateCommercially available
2-Chloro-3-aminopyridineKey intermediateThis compound
Pirenzepine Tricyclic CoreCentral scaffold of the drug2-Chloro-3-aminopyridine

The intermediate 2-chloro-3-aminopyridine, obtained from this compound, is also a building block for certain diazepine-based drugs used in the treatment of Acquired Immunodeficiency Syndrome (AIDS). google.com A notable example is Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI). The synthesis of Nevirapine and its analogues can utilize derivatives of 2-chloro-3-aminopyridine. For instance, a process for producing Nevirapine involves the coupling of 2-chloro-3-amino-4-picoline with a second pyridine-based fragment. vcu.edugoogle.com 2-chloro-3-amino-4-picoline is a methylated analogue of 2-chloro-3-aminopyridine and its synthesis can be adapted from methods used for the parent compound.

The synthesis of Nevirapine analogues has also been explored, starting from precursors like 4-amino-3-chloroisoquinoline, highlighting the importance of the chloro-aminopyridine scaffold in this class of drugs. researchgate.net

Table 2: Key Compounds in the Synthesis of Nevirapine

Compound NameRole in Synthesis
2-Chloro-3-amino-4-picolineKey pyridine-based building block
2-(Cyclopropylamino)nicotinic acid derivativeSecond key coupling partner
NevirapineFinal active pharmaceutical ingredient

The versatility of chloronitropyridine derivatives extends to the synthesis of antibacterial and anticancer agents.

Anti-bacterial Agents: Derivatives of this compound are utilized in the synthesis of novel antibacterial agents. For example, 2-amino-3-cyanopyridine derivatives, which can be synthesized from precursors related to this compound, have shown significant antibacterial activity. These compounds can be further elaborated into fused heterocyclic systems like pyrido[2,3-d]pyrimidines, which also exhibit a range of biological activities, including antibacterial effects.

Cancer Treatments: In the realm of oncology, 3-nitropyridine (B142982) analogues have emerged as a novel class of microtubule-targeting agents with potent anti-cancer effects across a broad range of cancer types. nih.gov These compounds induce cell cycle arrest and inhibit tubulin polymerization by binding to the colchicine-site of tubulin. nih.gov

Furthermore, a patent discloses 3-chloro-N-methyl-2-picolinamide compounds, which are derivatives of this compound, for use as anticancer medicaments. google.com Another study reports on 3-chloro-N'-(2-hydroxybenzylidene)benzohydrazide as an LSD1-selective inhibitor and iron-chelating agent for anticancer therapy. nih.gov

Janus kinases (JAKs) are a family of tyrosine kinases that play a crucial role in cytokine signaling pathways. Dysregulation of JAK signaling is implicated in various inflammatory diseases and cancers, making JAK inhibitors an important class of therapeutic agents. This compound is a key starting material for the synthesis of the pyrido[3',2':4,5]imidazo[1,2-b]pyridazine core, a heterocyclic system found in some JAK2 inhibitors.

The synthesis involves the reaction of 2-chloro-3-nitropyridine (B167233) with a suitable pyridazine derivative. The nitro group of this compound is subsequently reduced to an amine, which then undergoes an intramolecular cyclization to form the tricyclic pyrido[3',2':4,5]imidazo[1,2-b]pyridazine scaffold. This core structure can then be further functionalized to produce potent and selective JAK2 inhibitors.

Table 3: Synthesis of JAK2 Inhibitor Core from this compound

StepReactantsProductSignificance
1This compound, Pyridazine derivativeSubstituted nitropyridineFormation of the initial C-N bond
2Substituted nitropyridineSubstituted aminopyridineReduction of the nitro group to an amine
3Substituted aminopyridinePyrido[3',2':4,5]imidazo[1,2-b]pyridazineIntramolecular cyclization to form the core scaffold
Antimalarial Compounds

The quest for new and effective antimalarial drugs is a global health priority, particularly in light of growing drug resistance. Various heterocyclic compounds are being investigated for their potential to treat malaria. However, a review of the current scientific literature does not provide specific examples of antimalarial compounds that are synthesized directly from this compound. Research in this area has explored other related nitropyridine derivatives, but a direct synthetic lineage from this compound to an antimalarial agent is not prominently documented.

Urease Inhibitors for Gastric Diseases

The enzyme urease plays a significant role in the pathogenesis of gastric diseases mediated by bacteria such as Helicobacter pylori. The inhibition of this enzyme is a key strategy for treating these conditions. This compound has been successfully used as a starting material for the synthesis of potent urease inhibitors.

The synthesis involves a nucleophilic aromatic substitution reaction where this compound is reacted with piperazine (B1678402). The resulting product, 1-(3-nitropyridin-2-yl)piperazine, serves as a key intermediate. This intermediate is then further functionalized by reacting it with various aryl 2-chloroacetamides or 2-chloropropioamides to produce a series of N-arylacetamide and N-aryl-propanamide derivatives.

Table 1: Urease Inhibitory Activity of Synthesized Compounds

Compound ID Structure IC₅₀ (µM)
5b 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-(4-chlorophenyl)acetamide 2.0 ± 0.73
7e N-(4-chlorophenyl)-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)propanamide 2.24 ± 1.63

| Thiourea (B124793) (Standard) | | 23.2 ± 11.0 |

IC₅₀ represents the half-maximal inhibitory concentration.

Research findings have shown that several of these synthesized compounds exhibit significant urease inhibitory activity, with some derivatives demonstrating much greater potency than the standard inhibitor, thiourea. For instance, compounds 5b and 7e have been reported with IC₅₀ values of 2.0 ± 0.73 µM and 2.24 ± 1.63 µM, respectively, indicating their potential as effective urease inhibitors.

Analgesics (Capsaicin Receptor Antagonists)

Capsaicin receptor antagonists are a class of compounds being investigated for their potential as analgesics, or pain relievers. These compounds work by blocking the activity of the transient receptor potential vanilloid 1 (TRPV1), also known as the capsaicin receptor. While the development of novel analgesics is a significant area of pharmaceutical research, the available scientific literature does not describe the use of this compound as a starting material for the synthesis of capsaicin receptor antagonists.

Treatment of Osteoarthritis

Development of Novel Drug Candidates

The chemical reactivity of this compound makes it a valuable and versatile starting material for the development of a wide range of novel drug candidates. The presence of the chloro group at position 3 and the nitro group at position 2 on the pyridine ring allows for a variety of chemical transformations, including nucleophilic substitution and reduction reactions.

This versatility is demonstrated in its use to create complex heterocyclic structures that form the core of many biologically active molecules. For example, as detailed in section 4.1.1.8, it is a key precursor for a class of potent urease inhibitors. Furthermore, its application in the synthesis of imidazo[4,5-b]pyridine derivatives (discussed in section 4.1.3) highlights its importance in generating scaffolds that are known to possess a broad spectrum of biological activities, including potential applications in treating a range of diseases. The ability to readily introduce diverse functional groups by reacting this compound with various amines and other nucleophiles allows for the creation of large libraries of compounds for drug discovery screening.

Synthesis of Imidazo[4,5-b]pyridine Derivatives

Imidazo[4,5-b]pyridines are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their structural similarity to purines, which allows them to interact with a variety of biological targets. These derivatives have shown a wide range of pharmacological activities.

A common and efficient method for the synthesis of imidazo[4,5-b]pyridine derivatives begins with this compound (often referred to as 2-chloro-3-nitropyridine in synthetic literature). The synthesis typically proceeds through a multi-step, one-pot reaction.

The general synthetic pathway involves:

Nucleophilic Aromatic Substitution (SNAr): this compound is first reacted with a primary amine. This reaction substitutes the chloro group with the amine, forming an N-substituted-3-nitropyridin-2-amine intermediate.

Reduction of the Nitro Group: The nitro group of the intermediate is then reduced to an amino group. This is often achieved using reducing agents such as zinc dust in the presence of an acid or other methods like catalytic hydrogenation. This step results in the formation of an N-substituted pyridine-2,3-diamine.

Cyclization: The resulting diamine is then reacted with an aldehyde. This leads to a condensation and subsequent cyclization reaction, which forms the imidazole ring fused to the pyridine ring, yielding the final imidazo[4,5-b]pyridine derivative.

This synthetic strategy is highly adaptable, as the use of different primary amines and various aldehydes allows for the creation of a diverse library of substituted imidazo[4,5-b]pyridine derivatives for further biological evaluation.

Table 2: List of Chemical Compounds

Compound Name
This compound
1-(3-nitropyridin-2-yl)piperazine
2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-(4-chlorophenyl)acetamide
N-(4-chlorophenyl)-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)propanamide
Thiourea
Piperazine
Zinc
Imidazo[4,5-b]pyridine
N-substituted-3-nitropyridin-2-amine

Precursor for 4-Amino-2-chloro-3-nitropyridine (Antiviral and Cell Proliferation Inhibitor Intermediate)

This compound is a crucial precursor in the synthesis of 4-Amino-2-chloro-3-nitropyridine. This transformation is a key step in the production of compounds with potential therapeutic applications. 4-Amino-2-chloro-3-nitropyridine has demonstrated notable biological activities, including the ability to inhibit viral replication and control cell proliferation.

Specifically, 4-Amino-2-chloro-3-nitropyridine has been shown to inhibit the replication of human immunodeficiency virus type 1 (HIV) by blocking the reverse transcription process, a critical step in the viral life cycle. cymitquimica.com It is also reported to be effective against other viruses, such as herpes simplex virus type 1 and influenza virus, in in-vitro studies. cymitquimica.com

Furthermore, research has indicated that 3-nitropyridine analogues can act as microtubule-targeting agents, inducing cell cycle arrest in the G2-M phase and inhibiting tubulin polymerization. nih.gov This mechanism is a key strategy in the development of anticancer drugs. nih.gov Studies have shown that these compounds exhibit potent anti-proliferative effects against a broad range of cancer cell lines. nih.gov

The synthesis of 4-Amino-2-chloro-3-nitropyridine from precursors like 2-chloro-4-aminopyridine through nitration has been a subject of chemical process development. google.com This intermediate is essential for creating a variety of bioactive molecules, including inhibitors of enzymes like E1 active enzyme, adenosine homocysteine acid hydrolase, and PLK1 recombinant protein. google.com

Agrochemical Development

The reactivity of this compound and its derivatives makes them valuable intermediates in the creation of modern agrochemicals. These compounds serve as building blocks for synthesizing molecules with targeted activity against weeds, fungi, and insects, contributing to improved crop yields and protection.

Herbicides and Fungicides

Pyridine derivatives are recognized for their broad spectrum of biological activities, including herbicidal and fungicidal properties. google.com The unique chemical structure of these compounds allows for the development of agrochemicals that can effectively control specific weed species with minimal impact on the desired crops. nbinno.com For instance, certain pyridine derivatives have been investigated for their ability to inhibit powdery mildew and other fungal pathogens. google.com A metabolite of the fungicide fluopyram, 3-chloro-5-trifluoromethylpyridine-2-carboxylic acid, has been studied for its effects on plant growth, demonstrating the role of pyridine-based compounds in regulating plant systems. nih.gov

Insecticides

Pyridine-containing compounds are also important in the development of insecticides. guidechem.com The versatility of the pyridine ring allows for the synthesis of molecules with insecticidal properties, contributing to the protection of crops from various pests.

Material Science and Specialized Chemicals

The chemical properties of this compound and its derivatives also lend themselves to applications in material science, particularly in the synthesis of dyes, pigments, and specialized polymers.

Dyes and Pigments

Pyridine derivatives are used as intermediates in the synthesis of dyes and pigments. guidechem.comguidechem.com The nitro group on the pyridine ring can act as a chromophore, contributing to the color properties of the final molecule.

Specialized Polymers and Coatings

While direct applications of this compound in specialized polymers and coatings are not extensively documented in the provided search results, the reactivity of pyridine derivatives in general suggests their potential as monomers or additives in polymerization processes to create materials with specific functionalities.

Organic Electroluminescence Materials (e.g., Diazacarbazole Derivatives)

This compound serves as a crucial pharmaceutical intermediate and a precursor in the synthesis of diazacarbazole derivatives, which are utilized in the field of organic electroluminescence (OLEDs). Carbazole-based compounds are highly valued in materials science for their application in creating efficient and energy-saving OLED devices.

The desirable properties of these materials stem from the carbazole structure, which imparts several key characteristics:

High Triplet State Energy: Essential for efficient blue phosphorescent OLEDs.

Good Hole Transport Ability: Facilitates the movement of positive charge carriers within the device.

Photochemical Stability: Ensures longevity and durability of the material under operational stress.

High Carrier Mobility: Allows for efficient charge transport, leading to better device performance.

By using this compound as a starting material, chemists can construct complex diazacarbazole structures. These structures can be further modified by bonding them with different electron-deficient groups. This chemical modification allows for the fine-tuning of the material's triplet state energy and molecular orbital energy levels. Such precise control is fundamental to achieving the efficient recombination of charge carriers within an OLED, leading to the development of highly efficient and stable luminescent materials for displays and lighting applications.

Analytical Chemistry Applications

In the realm of analytical chemistry, this compound is utilized in methods designed for the detection and quantification of other chemical substances. chemimpex.com Its defined chemical reactivity allows it to serve as a reliable component in various laboratory analytical settings. chemimpex.com While specific documented methods are proprietary or highly specialized, its utility lies in its ability to react selectively, enabling the identification or measurement of target analytes. The derivative 2-chloro-3-aminopyridine, which can be synthesized from this compound, has also been noted for its use as an analytical detection reagent.

Properties of this compound

PropertyValue
Molecular Formula C5H3ClN2O2
Molar Mass 158.54 g/mol
Appearance Light yellow to yellow to green powder/crystal
Melting Point 90-91°C
Boiling Point 279.1 ± 20.0 °C (Predicted)
Density 1.489 ± 0.06 g/cm³ (Predicted)
Solubility Soluble in Methanol
CAS Number 54231-32-2

Computational and Spectroscopic Investigations

Quantum Chemical Studies

Quantum chemical studies are instrumental in exploring the electronic structure and properties of molecules. These theoretical methods can predict molecular geometries, vibrational frequencies, and interaction potentials, offering insights that complement experimental findings.

Following geometrical optimization, the vibrational frequencies of the molecule can be calculated. These theoretical frequencies correspond to the various modes of vibration, such as stretching, bending, and torsional motions of the atoms. The calculated infrared (IR) intensities for each vibrational mode help in the interpretation of experimental IR spectra. By comparing the calculated spectrum with the experimental one, a detailed assignment of the observed absorption bands to specific molecular vibrations can be made. For instance, studies on related substituted pyridines have successfully used DFT calculations to assign their vibrational modes. A gas-phase IR spectrum for 2-Chloro-3-nitropyridine (B167233) is available through the NIST WebBook, which could be compared against theoretical calculations for vibrational mode assignments.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of medicinal chemistry, docking is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein. This information can elucidate the potential biological activity of the compound. For chloronitropyridine derivatives, molecular docking studies would involve placing the molecule into the binding site of a biologically relevant protein and calculating a "docking score" that estimates the binding affinity. The analysis of the resulting poses can reveal key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the complex. While specific molecular docking studies for 3-Chloro-2-nitropyridine are not documented in the literature, this approach is crucial for evaluating the therapeutic potential of new compounds.

X-ray Crystallography

The crystal structure of the isomer 2-Chloro-3-nitropyridine has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P21/n. The crystallographic data provides a wealth of information about the molecular and crystal structure.

Table 1: Crystal Data and Structure Refinement for 2-Chloro-3-nitropyridine

ParameterValue
Empirical FormulaC₅H₃ClN₂O₂
Formula Weight158.54
Temperature293 K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/n
a7.613 (1) Å
b12.232 (2) Å
c7.716 (1) Å
β118.485 (2)°
Volume631.5 (2) ų
Z4
Density (calculated)1.668 Mg/m³

This data is for the isomer 2-Chloro-3-nitropyridine.

The X-ray crystallographic data for 2-Chloro-3-nitropyridine reveals important details about its molecular conformation. In the solid state, the nitro group is twisted with respect to the pyridine (B92270) ring by an angle of 38.5 (2)°. nih.gov This twisting is a notable feature of its conformation. The non-hydrogen atoms of the molecule are nearly coplanar, with a root-mean-square deviation of 0.090 Å. nih.gov In the crystal, adjacent molecules are linked by non-classical C—H···N and C—H···O hydrogen bonds, which form a layered structure. nih.gov This analysis of the crystal packing and intermolecular interactions is crucial for understanding the solid-state properties of the compound.

Spectroscopic Analysis

Experimental IR spectra for this compound are not widely published. However, the expected vibrational frequencies can be predicted based on its functional groups. A gas-phase spectrum of its isomer, 2-chloro-3-nitropyridine, provides a reference for the characteristic absorption bands. nist.govnist.gov

The principal IR absorptions for this compound are anticipated in the following regions:

Aromatic C-H Stretching: Vibrations for the C-H bonds on the pyridine ring are expected in the 3100-3000 cm⁻¹ region.

NO₂ Stretching: The nitro group is characterized by two strong absorption bands corresponding to asymmetric and symmetric stretching. These are typically found in the 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹ ranges, respectively.

C=N and C=C Stretching: The stretching vibrations of the pyridine ring (C=N and C=C bonds) produce a series of bands, often complex, in the 1600-1400 cm⁻¹ region.

C-Cl Stretching: The carbon-chlorine bond vibration is expected to appear as a strong band in the fingerprint region, typically between 800-600 cm⁻¹.

Functional GroupExpected Vibrational ModeApproximate Wavenumber (cm⁻¹)
Aromatic C-HStretching3100 - 3000
Nitro (NO₂)Asymmetric Stretching1550 - 1500
Symmetric Stretching1360 - 1300
Pyridine RingC=N Stretching1600 - 1450
C=C Stretching1500 - 1400
C-ClStretching800 - 600

Specific experimental Raman spectroscopy data for this compound is not readily found in the surveyed literature. However, studies on the isomer 2-chloro-5-nitropyridine (B43025) have been conducted, providing a comparative basis for the types of vibrational modes that would be active. researchgate.net Raman spectroscopy would be expected to show complementary information to IR, with strong signals for the symmetric vibrations of the nitro group and the breathing modes of the pyridine ring.

NMR spectroscopy is a key technique for confirming the structure of this compound. tcichemicals.com While specific, fully assigned experimental data is not publicly detailed, the expected ¹H and ¹³C NMR spectra can be predicted.

¹H NMR: The molecule has three non-equivalent aromatic protons on the pyridine ring. Their chemical shifts would be influenced by the electron-withdrawing effects of the nitro and chloro groups. The spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The splitting pattern for these protons would appear as a set of doublets of doublets (dd) due to ortho and meta couplings.

¹³C NMR: The ¹³C NMR spectrum should display five signals for the five distinct carbon atoms of the pyridine ring. PubChem references a publication by Rasala and Gawinecki from 1993 containing ¹³C NMR data for this compound. nih.gov The chemical shifts are influenced by the attached substituents. The carbon atom bearing the nitro group (C2) and the carbon with the chlorine atom (C3) would be significantly affected, as would the other carbons in the ring due to resonance and inductive effects.

NucleusExpected Chemical Shift Range (ppm)Expected Multiplicity
¹H (H4, H5, H6)δ 7.0 - 9.0Doublet of Doublets (dd)
¹³C (C2, C3, C4, C5, C6)δ 120 - 160Singlet (in decoupled spectrum)

Mass spectrometry of this compound provides information on its molecular weight and fragmentation pattern. The compound has a molecular weight of 158.54 g/mol . nih.gov In a mass spectrum, the molecular ion peak [M]⁺ would appear as a characteristic isotopic cluster due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), with signals at m/z 158 and 160.

GC-MS data from the NIST Mass Spectrometry Data Center indicates prominent fragment ions. nih.gov A plausible fragmentation pathway involves initial losses of key functional groups:

Loss of NO₂: The molecular ion can lose a nitro radical (•NO₂, 46 Da) to yield a chloropyridinium radical cation at m/z 112.

Loss of NO: An alternative fragmentation can be the loss of nitric oxide (NO, 30 Da) to give an ion at m/z 128.

Further Fragmentation: The ion at m/z 112 can subsequently lose a chlorine radical (•Cl, 35 Da) or hydrogen cyanide (HCN, 27 Da). The loss of HCN would lead to the fragment at m/z 85. The ion at m/z 76 is likely formed through the loss of chlorine from the m/z 112 ion, followed by rearrangement and loss of another species, or through a more complex pathway. The ion at m/z 50 corresponds to a smaller, stable fragment of the pyridine ring.

m/zProposed Ion/FragmentProposed Loss from Parent Ion
158/160[C₅H₃³⁵ClN₂O₂]⁺ / [C₅H₃³⁷ClN₂O₂]⁺ (Molecular Ion)-
112[C₅H₃ClN]⁺•NO₂
76[C₄H₂N]⁺•NO₂, •Cl, H
50[C₄H₂]⁺ or [C₃HN]⁺Ring Fragmentation

π → π transitions:* These are typically high-intensity absorptions, often occurring below 300 nm, associated with the aromatic system.

n → π transitions:* These lower-intensity absorptions are due to the excitation of a non-bonding electron from an oxygen atom of the nitro group to an anti-bonding π* orbital. These transitions usually appear at longer wavelengths, potentially above 300 nm.

The solvent used can influence the position of these absorption maxima.

Future Research Directions and Emerging Applications

Exploration of New Reaction Pathways and Catalytic Systems

The unique molecular architecture of 3-chloro-2-nitropyridine, featuring adjacent chloro and nitro groups on a pyridine (B92270) ring, presents a rich platform for exploring novel chemical transformations. Future research is increasingly focused on developing innovative reaction pathways and catalytic systems to functionalize this heterocycle with greater efficiency and selectivity.

A primary avenue of investigation involves the regioselective nucleophilic substitution of the chlorine atom. Researchers are exploring the use of advanced catalytic systems to facilitate these reactions under milder conditions. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, are being adapted to create complex derivatives. The development of novel ligands and catalysts aims to improve yields and expand the substrate scope for these transformations. One reported pathway involves the reaction of 2-chloro-3-nitropyridine (B167233) with heterocyclic amides under catalytic conditions to produce polycyclic compounds containing the imidazole[4,5-b]pyridine skeleton guidechem.com.

Simultaneously, transformations involving the nitro group are a key area of interest. While traditional reduction methods using reagents like stannous chloride or iron in acidic media are well-established, new catalytic systems are emerging wikipedia.orgguidechem.com. Metal-free reduction methodologies, such as those using tetrahydroxydiboron (B82485) with a 4,4'-bipyridine (B149096) organocatalyst, offer a highly chemoselective option that can be completed rapidly guidechem.com. Furthermore, nanomaterials based on cobalt oxide are being developed for the efficient reduction of nitroarenes, a technology that could be applied to this compound guidechem.com. These advanced methods are crucial for synthesizing 2-chloro-3-aminopyridine, a key precursor for many biologically active molecules guidechem.com.

The development of one-pot or tandem reactions starting from this compound is another promising direction. Such processes, which combine multiple synthetic steps without isolating intermediates, improve efficiency and reduce waste. For example, a sequence involving an initial nucleophilic substitution at the chlorine followed by a catalytic reduction of the nitro group and subsequent cyclization could rapidly generate complex heterocyclic systems from a simple starting material.

Development of Advanced Biologically Active Molecules

This compound is a foundational building block in the synthesis of a wide array of biologically active molecules. Its utility spans from established pharmaceuticals to the next generation of therapeutic agents targeting complex diseases.

A significant area of application is in the development of enzyme inhibitors. Derivatives of this compound have been used to synthesize potent inhibitors for several kinase enzymes. For example, it has served as a key intermediate in the synthesis of Janus kinase 2 (JAK2) inhibitors and glycogen (B147801) synthase kinase-3 (GSK3) inhibitors, which are relevant in cancer and neurological disorders, respectively mdpi.com. Additionally, 3-nitropyridine (B142982) analogues have been identified as a novel class of microtubule-targeting agents that bind to the colchicine (B1669291) site of tubulin, demonstrating potent anti-cancer effects across a broad range of cancer types nih.gov. Other research has shown that derivatives can act as potent inhibitors of mutant isocitrate dehydrogenase 2 (IDH2), a target in certain cancers nih.gov. The synthesis of 3-nitropyridylpiperazine derivatives has also yielded potential urease inhibitors for treating gastric diseases mdpi.com.

The compound is also instrumental in creating novel anticancer agents. Researchers have synthesized 2-anilino-pyridine dimers from 2-chloro-3-nitropyridine and evaluated their cytotoxic activity against human cancer cell lines for the lung, breast, and prostate guidechem.com. In another study, novel thiourea (B124793) and thiazolidinone derivatives synthesized from a related isomer, 2-chloro-5-nitropyridine (B43025), showed promising anticancer activity against prostate cancer cell lines nih.gov.

Beyond cancer, derivatives of this compound are being explored for other therapeutic applications. It is a precursor for synthesizing diazepine-based anti-AIDS drugs and the anti-ulcer medication pirenzepine (B46924) guidechem.com. Furthermore, its derivatives have been investigated as acyclic phosphonate (B1237965) nucleotide analogs and for their potential herbicidal and antimicrobial activities mdpi.com.

Examples of Biologically Active Molecules Derived from Nitropyridines
Derived Compound ClassStarting MaterialBiological Target/ApplicationReference
JAK2 Inhibitors2-Chloro-5-methyl-3-nitropyridineJanus kinase 2 (JAK2) mdpi.com
GSK3 Inhibitors2,6-Dichloro-3-nitropyridine (B41883)Glycogen synthase kinase-3 (GSK3) mdpi.com
Urease Inhibitors2-Chloro-3-nitropyridineUrease (gastric diseases) mdpi.com
Microtubule-Targeting Agents3-Nitropyridine analoguesTubulin (anticancer) nih.gov
2-Anilinopyridine Dimers2-Chloro-3-nitropyridineCytotoxic against cancer cell lines guidechem.com

Applications in Supramolecular Chemistry and Crystal Engineering

Crystal engineering focuses on the rational design of solid-state structures with desired properties, heavily relying on the control of intermolecular interactions. This compound, with its distinct functional groups, offers multiple sites for non-covalent interactions, making it an intriguing candidate for future research in supramolecular chemistry.

The primary interactions available for exploitation are hydrogen and halogen bonds. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while C-H groups on the ring can serve as weak donors researchgate.net. The nitro group's oxygen atoms are also potent hydrogen bond acceptors. These functionalities allow this compound to form predictable supramolecular synthons with co-formers containing hydrogen bond donors, such as carboxylic acids or phenols rsc.orgjaptronline.com. The "rule of three," based on ΔpKa values, can help predict whether the interaction between an acid and a base pair will result in a co-crystal or a molecular salt, guiding the rational design of new multi-component crystalline solids nih.gov.

Single-crystal X-ray diffraction studies of this compound have revealed that its solid-state structure is stabilized by a network of non-covalent interactions. In its crystal lattice, the nitro group is twisted relative to the pyridine ring by approximately 38.5 degrees researchgate.net. Adjacent molecules are linked by non-classical C-H···N and C-H···O hydrogen bonds, which assemble the molecules into a layered motif researchgate.net. Additionally, short Cl···O contacts have been observed, indicating the role of the chlorine atom in directing the crystal packing researchgate.net.

Future work in this area will likely involve the systematic co-crystallization of this compound with a variety of molecules to create new materials. By carefully selecting co-formers, it may be possible to engineer materials with specific physical properties, such as altered melting points or solubilities. The interplay between strong O-H···N or N-H···N hydrogen bonds and weaker C-H···O/N interactions, along with halogen bonding, provides a rich landscape for designing complex and functional supramolecular assemblies rsc.orgmdpi.com.

Crystallographic and Interaction Data for this compound
ParameterObservationReference
Molecular GeometryNitro group is twisted 38.5 (2)° with respect to the pyridine ring. researchgate.net
Primary Intermolecular InteractionsNon-classical C—H⋯N and C—H⋯O hydrogen bonds. researchgate.net
Supramolecular MotifAdjacent molecules link to form a layer motif. researchgate.net
Other InteractionsShort Cl⋯O contacts [3.068 (4) Å] contribute to chain formation. researchgate.net

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which aim to reduce waste and improve the efficiency and safety of chemical processes, are increasingly influencing the synthesis of important intermediates like this compound. Future research will prioritize the development of more sustainable synthetic routes.

Key areas of focus include the use of safer reagents and the minimization of hazardous waste. Traditional methods for the reduction of the nitro group often employ stoichiometric metals like iron or tin, which can generate significant metallic waste wikipedia.orgacsgcipr.org. A greener alternative is catalytic hydrogenation, which uses recyclable precious metal catalysts (PMC) or nickel catalysts with H₂ gas or through transfer hydrogenation acsgcipr.org. These methods have higher atom economy and produce less waste. However, the exothermic nature of nitro group reductions requires careful process safety assessment to ensure safe operation on a large scale acsgcipr.org.

Another green approach is the development of metal-free catalytic systems. For the reduction of the nitro group, a method using tetrahydroxydiboron as the reducing agent with 4,4'-bipyridine as an organic catalyst has been shown to be a highly chemoselective and rapid alternative guidechem.com. This avoids the use of heavy metals entirely.

Process optimization is also a critical component of green chemistry. This includes designing "one-pot" syntheses where multiple reaction steps are performed in a single reactor, reducing the need for intermediate purification and minimizing solvent use nih.gov. Furthermore, the choice of solvents is crucial, with a preference for environmentally benign options and the development of solvent-free reaction conditions where possible. The use of modern technologies such as microwave-assisted synthesis or continuous flow processing can also contribute to greener protocols by reducing reaction times, improving energy efficiency, and enhancing safety acsgcipr.orgnih.gov.

Further Computational Modeling of Reactivity and Selectivity

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules in chemical reactions rsc.orgmdpi.com. For this compound, further computational modeling offers significant potential to rationalize its reactivity and guide the development of new synthetic methods and applications.

One powerful approach is the Molecular Electron Density Theory (MEDT), which analyzes the changes in electron density along a reaction pathway to explain molecular reactivity mdpi.comencyclopedia.pub. MEDT studies can provide deep insights into the mechanisms of reactions involving this compound, such as cycloadditions or nucleophilic aromatic substitutions. By examining the global electron density transfer and the electrophilicity/nucleophilicity indices of the reactants, researchers can predict the feasibility and polarity of a reaction, as well as its regio- and stereoselectivity encyclopedia.pubnih.gov. For example, DFT computational studies have been used to successfully predict the regioselectivity in [3+2] cycloaddition reactions involving related nitroalkenes nih.gov.

Bonding Evolution Theory (BET), often used in conjunction with MEDT, can unravel the precise sequence of bond formation and breaking during a reaction rsc.org. This level of detail is crucial for understanding asynchronous mechanisms and the role of non-covalent interactions in transition states. Such computational analysis can explain why certain products are favored over others and can help in designing catalysts or modifying substrates to achieve a desired outcome.

Future computational work could focus on several key areas:

Modeling Catalytic Cycles: Simulating the entire catalytic cycle for reactions involving this compound to identify rate-determining steps and optimize catalyst design.

Predicting Selectivity: Developing predictive models for the regioselectivity of nucleophilic attacks on the pyridine ring, considering the electronic influence of both the chloro and nitro substituents.

In Silico Screening: Computationally screening libraries of potential reactants or catalysts to identify promising candidates for new transformations or for the synthesis of novel biologically active molecules, thereby accelerating the discovery process frontiersin.org.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-chloro-2-nitropyridine, and how can purity be validated?

  • Methodological Answer : The compound is typically synthesized via nitration of 3-chloropyridine derivatives under controlled conditions. Purification involves recrystallization using solvents like ethanol or acetonitrile. Purity validation requires GC-MS (for volatile impurities) and HPLC (for non-volatile residues) . Melting point determination (mp 100–103°C) and elemental analysis (C5_5H3_3ClN2_2O2_2) are critical for confirming structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR identify substituent positions (e.g., nitro and chloro groups on the pyridine ring).
  • IR : Peaks at ~1530 cm1^{-1} (NO2_2 asymmetric stretch) and ~1350 cm1^{-1} (C-Cl stretch) confirm functional groups .
  • XRD : Single-crystal X-ray diffraction, as demonstrated for analogous nitropyridines, resolves bond angles and torsional conformations (e.g., dihedral angles between rings) .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Thermal decomposition releases irritants like NOx_x and Cl2_2; SCBA is recommended in case of fire . Storage should be in airtight containers at <25°C to prevent degradation .

Q. How does the nitro group influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The nitro group at the 2-position deactivates the pyridine ring, directing nucleophilic attack (e.g., SNAr) to the 4- or 6-positions. Experimental optimization of reaction conditions (e.g., temperature, solvent polarity) is required to achieve regioselectivity .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reaction pathways of this compound?

  • Methodological Answer : Hybrid functionals (e.g., B3LYP) with basis sets like 6-311++G(d,p) calculate molecular orbitals, electrostatic potentials, and Fukui indices. These predict sites for electrophilic/nucleophilic attack and correlate with experimental reactivity data . Thermochemical accuracy (e.g., atomization energies) can be validated against experimental benchmarks .

Q. What role does this compound play in the synthesis of pharmacologically active compounds?

  • Methodological Answer : It serves as a precursor for antimalarial and antibiotic agents. For example, coupling with amines via Buchwald-Hartwig catalysis yields pyridinylamines, which are screened for bioactivity using in vitro assays (e.g., enzyme inhibition, cytotoxicity) . Structural analogs with trifluoromethyl groups (e.g., 3-chloro-5-(trifluoromethyl)pyridine derivatives) show enhanced metabolic stability in drug candidates .

Q. How do steric and electronic effects impact the catalytic cross-coupling reactions of this compound?

  • Methodological Answer : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) require bulky ligands (e.g., SPhos) to mitigate steric hindrance from the nitro group. Kinetic studies (e.g., monitoring via 19^19F NMR for fluorinated derivatives) reveal rate-limiting steps influenced by electron-withdrawing effects .

Q. What mechanistic insights can crystallography provide for derivatives of this compound?

  • Methodological Answer : X-ray crystallography resolves intramolecular interactions (e.g., hydrogen bonds between NH and nitro groups) that stabilize specific conformations. For example, torsion angles <10° between nitro and pyridine rings indicate conjugation, affecting redox properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-2-nitropyridine
Reactant of Route 2
Reactant of Route 2
3-Chloro-2-nitropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.